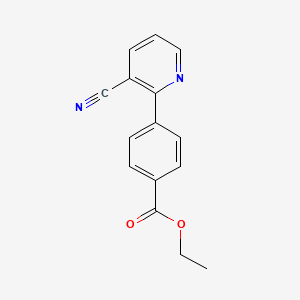

ethyl 4-(3-cyanopyridin-2-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(3-cyanopyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-2-19-15(18)12-7-5-11(6-8-12)14-13(10-16)4-3-9-17-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVLKWHXNIQVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287904 | |

| Record name | Ethyl 4-(3-cyano-2-pyridinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-99-5 | |

| Record name | Ethyl 4-(3-cyano-2-pyridinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-cyano-2-pyridinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of ethyl 4-(3-cyanopyridin-2-yl)benzoate

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(3-cyanopyridin-2-yl)benzoate

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a key biaryl structural motif relevant in pharmaceutical and materials science research. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[1] This document details the strategic rationale, a step-by-step experimental protocol, the underlying reaction mechanism, and critical parameters for optimization. The guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-understood pathway to this valuable compound.

Strategic Rationale and Retrosynthetic Analysis

The molecular architecture of this compound is composed of a 3-cyanopyridine heterocycle linked to an ethyl benzoate moiety. A retrosynthetic analysis logically disconnects the molecule at the pivotal C-C bond between the two aromatic rings. This disconnection points directly to a cross-coupling strategy.

Among the available cross-coupling methodologies, the Suzuki-Miyaura reaction is selected for its numerous advantages, including mild reaction conditions, high functional group tolerance, the commercial availability and stability of its organoboron reagents, and the relatively low toxicity of its byproducts.[1][2]

The forward synthesis, therefore, involves the coupling of two key building blocks:

-

The Electrophile: 2-Chloro-3-cyanopyridine, an electron-deficient heteroaryl halide.

-

The Nucleophile: (4-(Ethoxycarbonyl)phenyl)boronic acid, an organoboron reagent.

The overall synthetic workflow is depicted below.

Figure 1: High-level synthetic workflow for the target compound.

Synthesis of Key Precursors

While both primary reactants are commercially available, this section provides validated protocols for their synthesis for situations requiring in-house preparation.

Synthesis of 2-Chloro-3-cyanopyridine

This intermediate is a crucial building block in the synthesis of various pharmaceuticals.[3] It is typically prepared via the chlorination of 3-cyanopyridine-N-oxide. The N-oxide is first formed by the oxidation of 3-cyanopyridine.

Protocol:

-

N-Oxidation: In a suitable reaction vessel, 3-cyanopyridine is dissolved in concentrated sulfuric acid. The mixture is heated, and 30% hydrogen peroxide is added dropwise while maintaining the reaction temperature. The reaction is monitored until the starting material is fully consumed.[4]

-

Chlorination: The resulting 3-cyanopyridine-N-oxide is then dissolved in a chlorinating agent such as phosphorus oxychloride (POCl₃). An organic base may be added at low temperatures to control the system's pH. The mixture is then heated to complete the reaction.[4][5]

-

Work-up and Purification: Excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then quenched by slowly adding it to ice water, causing the product to precipitate. The solid is collected by filtration, washed with water, and dried to yield 2-chloro-3-cyanopyridine.[3][5]

Synthesis of (4-(Ethoxycarbonyl)phenyl)boronic acid

This boronic acid is a versatile reagent used in a wide array of cross-coupling reactions.[6] A common and straightforward method for its preparation is the Fischer esterification of 4-carboxyphenylboronic acid.

Protocol:

-

Esterification: 4-Carboxyphenylboronic acid is suspended in absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is added.[7]

-

Reaction: The mixture is heated to reflux for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting carboxylic acid.[7]

-

Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The resulting crude solid is redissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield (4-(Ethoxycarbonyl)phenyl)boronic acid, which can be further purified by recrystallization.[7]

Core Synthesis: The Suzuki-Miyaura Coupling

This section details the pivotal cross-coupling reaction to form the target molecule.

Reaction Mechanism

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-3-cyanopyridine. This is often the rate-determining step and results in a Pd(II) complex.[1][9] The reactivity of aryl halides generally follows the order I > Br > Cl, making the activation of aryl chlorides more challenging and often requiring specialized, electron-rich phosphine ligands.[10][11]

-

Transmetalation: The boronic acid is activated by a base (e.g., carbonate) to form a more nucleophilic boronate species. This species then transfers its aryl group (the ethoxycarbonylphenyl moiety) to the Pd(II) center, displacing the halide.[8][9]

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

Materials & Reagents:

| Reagent | Molar Eq. | MW ( g/mol ) |

| 2-Chloro-3-cyanopyridine | 1.0 | 138.55 |

| (4-(Ethoxycarbonyl)phenyl)boronic acid | 1.2 | 193.99 |

| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 1155.56 |

| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 |

| 1,4-Dioxane | - | - |

| Water | - | - |

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq), (4-(ethoxycarbonyl)phenyl)boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and potassium carbonate (2.5 eq).[9][12]

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add deoxygenated 1,4-dioxane and deoxygenated water (typically in a 4:1 to 5:1 ratio) via syringe. The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.[9]

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to afford this compound as a solid.[13][14]

Causality Behind Experimental Choices

-

Catalyst System: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is effective for a broad range of Suzuki couplings.[15] For challenging substrates like 2-chloropyridines, alternative catalyst systems using a Pd(II) precatalyst (like Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos) can accelerate the rate-limiting oxidative addition step.[15][16]

-

Base: Potassium carbonate is a moderately strong base sufficient to facilitate the formation of the active boronate species without causing hydrolysis of the ester group on the product.[17] Stronger bases like cesium carbonate or potassium phosphate may be required for less reactive substrates.[9]

-

Solvent: A mixture of an organic solvent (dioxane, toluene, or DMF) and water is standard. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and aids in the transmetalation step.[17]

Conclusion

The is reliably achieved through a well-established Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, this valuable biaryl compound can be produced in high yield. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully execute this synthesis and adapt it for related molecular targets.

References

- CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents.

-

Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

-

Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]

-

Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap. Available at: [Link]

-

Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. Available at: [Link]

- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents.

-

Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: [Link]

-

Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

- CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents.

-

Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. Available at: [Link]

-

Formation and destruction of ethyl 2-(3-(5-cyanopyridin-2-yl)ureido)benzoate 4b under the reaction conditions. … - ResearchGate. Available at: [Link]

-

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate - MDPI. Available at: [Link]

-

Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate - PubMed. Available at: [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. Available at: [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. Available at: [Link]

-

Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity - MDPI. Available at: [Link]

-

ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[18][19]-Fused Indole Heterocycles - PMC - NIH. Available at: [Link]

-

ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]

- 12. 4334-88-7 | (4-Ethoxycarbonylphenyl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 13. rsc.org [rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]

- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]

An In-depth Technical Guide to Ethyl 4-(3-cyanopyridin-2-yl)benzoate

Introduction

Ethyl 4-(3-cyanopyridin-2-yl)benzoate is a biaryl compound featuring a cyanopyridine core linked to an ethyl benzoate moiety. This molecular architecture makes it a valuable and versatile building block in medicinal chemistry and materials science. The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, while the cyano and ester functional groups serve as key handles for synthetic modification, allowing for the construction of diverse molecular libraries.[1][2][3]

While this compound is commercially available, detailed characterizations in peer-reviewed literature are limited. This guide, therefore, synthesizes information from analogous structures and established chemical principles to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. By examining its constituent parts, we can infer its properties, predict its reactivity, and propose robust synthetic strategies, thereby enabling its effective use in research and development.

Part 1: Molecular Structure and Physicochemical Properties

The structure combines two key aromatic systems, imparting a rigid, planar character that is often sought in pharmacologically active molecules. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen significantly influences the electronic properties of the molecule.[4]

Core Chemical Identifiers

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 1208081-99-5 | [5] |

| Molecular Formula | C₁₇H₁₄N₂O₂ | Calculated |

| Molecular Weight | 278.31 g/mol | Calculated |

Predicted Physicochemical & Spectroscopic Data

The following properties are predicted based on the analysis of its functional groups and comparison with structurally similar compounds such as ethyl benzoate and various cyanopyridines.[6][7][8][9]

| Property | Predicted Value | Rationale & Comparative Insights |

| Appearance | White to off-white crystalline solid | Biaryl compounds of this size are typically solids at room temperature. |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Poorly soluble in water. | The large hydrophobic aromatic core dominates, limiting aqueous solubility, a common trait for esters like ethyl benzoate.[8] |

| Melting Point | >100 °C (Estimate) | The analogous, simpler compound ethyl 4-cyanobenzoate has a melting point of 52-54 °C.[10] The larger, more complex structure of the target molecule suggests a higher melting point due to increased intermolecular forces. |

| LogP | 3.0 - 4.0 (Estimate) | The combination of two aromatic rings suggests moderate to high lipophilicity. |

| ¹H NMR (CDCl₃) | δ 8.8-8.9 (dd, 1H), 7.9-8.2 (m, 3H), 7.6-7.8 (m, 3H), 4.4 (q, 2H), 1.4 (t, 3H) | Protons on the electron-deficient cyanopyridine ring are expected to be downfield. Benzoate protons will appear in the typical aromatic region. The ethyl ester protons will present as a characteristic quartet and triplet.[11] |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O), ~150-160 (Ar-C), ~115-140 (Ar-C), ~117 (C≡N), ~61 (OCH₂), ~14 (CH₃) | The ester carbonyl is expected around 165 ppm, similar to ethyl benzoate (166.8 ppm).[12][13] The nitrile carbon appears around 117 ppm. Aromatic carbons will populate the 115-160 ppm range. |

| IR (KBr, cm⁻¹) | ~2230-2220 (C≡N stretch), ~1720 (C=O ester stretch), ~1600 (Aromatic C=C stretch), ~1270 (Ester C-O stretch) | The sharp nitrile peak is highly characteristic.[14] The ester carbonyl frequency is standard for aryl esters.[15] |

| Mass Spec (ESI+) | m/z 279.11 [M+H]⁺, 301.09 [M+Na]⁺ | Predicted based on the molecular formula C₁₇H₁₄N₂O₂. Common fragments would include loss of the ethoxy group (-45 Da) or the entire ester group. |

Part 2: Synthesis and Reactivity

Plausible Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most logical and industrially scalable method for constructing the C-C bond between the pyridine and benzene rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel prize-winning methodology is renowned for its reliability, functional group tolerance, and high yields in creating biaryl systems.[16]

The causality for this choice rests on the widespread availability of the starting materials: a halogenated cyanopyridine and a boronic acid derivative of ethyl benzoate. The reaction mechanism involves the activation of the boron species with a base, facilitating the transmetalation step in the catalytic cycle.[16][17][18]

Caption: Proposed Suzuki cross-coupling workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is designed as a self-validating system based on established Suzuki coupling procedures.[17][19][20]

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-3-cyanopyridine (1.0 eq.), ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq.), and a base such as potassium carbonate (2.5 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). To this suspension, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq.). The choice of a phosphine ligand is critical for efficiency.

-

Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary reactive sites, making it a highly adaptable scaffold for further chemical synthesis.

Caption: Key reactive sites for derivatization.

-

The Ester Group: This group is readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid.[21] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse library of amides, a common strategy in drug discovery.

-

The Nitrile Group: The cyano group is a versatile precursor.[4][22] It can be:

-

Hydrolyzed under acidic or basic conditions to form a primary amide and subsequently a carboxylic acid.

-

Reduced using reducing agents like LiAlH₄ or catalytic hydrogenation to yield a primary amine (aminomethyl group). This introduces a basic center and a key point for further functionalization.

-

-

The Pyridine Nitrogen: As a Lewis base, the pyridine nitrogen can be protonated to form salts, which can improve aqueous solubility. It can also be alkylated or oxidized to an N-oxide, modulating the electronic properties and metabolic stability of the compound.

Part 3: Applications in Research and Drug Development

The true value of this compound lies in its potential as a core scaffold for building molecules with significant biological activity.

-

Scaffold for Bioactive Molecules: Cyanopyridine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[23][24][25] The 2-aminopyridine-3-carbonitrile substructure, in particular, is noted for its utility in synthesizing compounds with antiviral and kinase inhibitory properties.[26]

-

Kinase Inhibitor Development: The 2-phenylpyridine framework is a "privileged scaffold" found in numerous kinase inhibitors. The nitrogen atom often forms a critical hydrogen bond in the hinge region of the kinase active site. By modifying the ester and nitrile groups, researchers can explore the substituent effects on binding affinity and selectivity for various kinase targets.

-

Fragment-Based Drug Design (FBDD): This molecule can be considered a combination of two valuable fragments. Its derivatization allows for systematic exploration of the chemical space around a target protein. For example, converting the ester to a carboxylic acid provides an anchor point to engage with basic residues in a binding pocket, while modifications stemming from the nitrile group can explore adjacent hydrophobic or polar regions.

-

Materials Science: Biaryl structures with nitrile groups can exhibit interesting electronic and photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or other electronic materials.

Conclusion

This compound is a high-potential chemical intermediate whose value is derived from its robust biaryl structure and strategically placed, reactive functional groups. While detailed experimental data for this specific molecule is not abundant in public literature, a thorough analysis based on fundamental chemical principles and data from analogous compounds provides a clear path forward for its utilization. Its straightforward synthesis via Suzuki coupling and the versatile reactivity of its ester and nitrile moieties make it an exemplary platform for generating novel compounds in drug discovery and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

-

Al-Harbi, N. O., Bahattab, O., & Al-Ghamdi, S. (2023). A review: Biological activities of novel cyanopyridine derivatives. Frontiers in Chemistry, 11, 1262796. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Pharma sourcing. [Link]

-

Tantawy, A. S., et al. (2022). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Current Organic Synthesis, 19(5), 524-536. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: 3-Cyanopyridine as a Versatile Intermediate in Organic Synthesis. Pharma sourcing. [Link]

-

Al-Harbi, N. O., Bahattab, O., & Al-Ghamdi, S. (2023). A review: Biological activities of novel cyanopyridine derivatives. Semantic Scholar. [Link]

-

Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]

-

ResearchGate. (n.d.). Structure of cyanopyridine. Different biological activities displayed... ResearchGate. [Link]

-

ProChemical. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. prochemical.com. [Link]

-

Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. chempanda.com. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for - Organic & Biomolecular Chemistry. [Link]

-

Al-Zaqri, N., et al. (2023). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Chemistry Research Journal, 8(3), 1-28. [Link]

-

Medina, P. A., & Thornton, E. R. (1977). STUDIES OF METAL COMPLEXES OF PYRIDINE DERIVATIVES: THE EFFECTS OF COORDINATION UPON INFRARED INTENSITY OF THE FUNCTIONAL GROUP IN β-CYANOPYRIDINE. Canadian Journal of Chemistry, 55(10), 1787-1794. [Link]

-

Solubility of Things. (n.d.). Ethyl benzoate. solubilityofthings.com. [Link]

-

Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... filo.com. [Link]

-

MolPort. (n.d.). ethyl 4-{5-[(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoate. molport.com. [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. RSC. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). hmdb.ca. [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. en.wikipedia.org. [Link]

-

Amer, M. M. K., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Saudi Pharmaceutical Journal, 29(5), 455-476. [Link]

-

Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14332-14353. [Link]

-

R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

-

Alam, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4109-4143. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

-

Alam, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress, 15, 4109-4143. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 4-cyanobenzoate (CAS 7153-22-2). chemeo.com. [Link]

-

Akoun Abou, A., et al. (2020). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Organic Chemistry, 10(1), 1-16. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Fleming, M. J., et al. (2013). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][24]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 78(21), 11082-11087. [Link]

-

Mambanda, A., et al. (2019). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 17(11), 2942-2953. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. arctomsci.com [arctomsci.com]

- 6. benchchem.com [benchchem.com]

- 7. chempanda.com [chempanda.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 10. Ethyl 4-cyanobenzoate (CAS 7153-22-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. rsc.org [rsc.org]

- 12. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 13. hmdb.ca [hmdb.ca]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. scholarship.claremont.edu [scholarship.claremont.edu]

- 19. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. CAS 93-89-0: Ethyl benzoate | CymitQuimica [cymitquimica.com]

- 22. nbinno.com [nbinno.com]

- 23. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

- 26. ijpsr.com [ijpsr.com]

ethyl 4-(3-cyanopyridin-2-yl)benzoate CAS number 1208081-99-5

An In-Depth Technical Guide to Ethyl 4-(3-cyanopyridin-2-yl)benzoate (CAS No. 1208081-99-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust guide to its synthesis, properties, and potential applications.

Introduction and Molecular Overview

This compound is a bi-aryl compound featuring a central bond between a pyridine ring and a benzene ring. The pyridine moiety is substituted with a nitrile group, a common feature in pharmacologically active molecules. The benzene ring is functionalized with an ethyl ester group, which can influence the compound's solubility and pharmacokinetic properties. The 2-aryl-3-cyanopyridine scaffold is a recognized pharmacophore with a wide range of biological activities, including potential as kinase inhibitors and anticancer agents.[1][2]

Molecular Structure

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and widely applicable method for synthesizing 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and a boronic acid or ester. For the synthesis of this compound, this would involve the coupling of a 2-halo-3-cyanopyridine with ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Reaction Scheme

Caption: Proposed Suzuki-Miyaura cross-coupling for synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar Suzuki-Miyaura reactions.

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-3-cyanopyridine (1.0 eq), ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Physicochemical and Spectroscopic Properties (Predicted)

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₁₅H₁₂N₂O₂ | Based on chemical structure |

| Molecular Weight | 252.27 g/mol | Based on chemical structure |

| Appearance | White to off-white solid | Typical for similar aromatic compounds |

| Melting Point | 100-120 °C | Inferred from similar bi-aryl structures |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Common for organic compounds of this class |

| Boiling Point | > 300 °C | Estimated for a non-volatile solid |

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (pyridine and benzene rings) in the range of 7.5-9.0 ppm. Ethyl ester protons: quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃). |

| ¹³C NMR | Cyano carbon (CN) around 115-120 ppm. Ester carbonyl carbon (C=O) around 165 ppm. Aromatic carbons in the range of 120-150 ppm. Ethyl ester carbons around 61 ppm (CH₂) and 14 ppm (CH₃). |

| FT-IR (cm⁻¹) | ~2220-2240 (C≡N stretch), ~1710-1730 (C=O ester stretch), ~1580-1600 (C=C and C=N aromatic ring stretches), ~1250-1300 (C-O ester stretch). |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 253.09, [M+Na]⁺ at m/z 275.07. |

Potential Applications in Drug Discovery and Materials Science

The 2-aryl-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The incorporation of this moiety suggests that this compound could serve as a valuable intermediate or a lead compound in several therapeutic areas.

Kinase Inhibition

Many cyanopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology.[1] The 3-cyanopyridine moiety can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. Therefore, this compound and its derivatives are promising candidates for the development of novel kinase inhibitors for cancer therapy.

Anticancer and Antiproliferative Activity

The 2-amino-3-cyanopyridine scaffold, a close analog, has been extensively studied for its anticancer properties.[1][3] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The structural features of this compound make it a compelling candidate for evaluation in anticancer drug discovery programs.

Dopamine Receptor Ligands

Derivatives of 2-piperazinyl-3-cyanopyridine have been investigated as selective ligands for dopamine D4 receptors, which are implicated in neurological and psychiatric disorders.[4] This suggests that the 3-cyanopyridine core of the title compound could be a starting point for the design of novel central nervous system (CNS) active agents.

Materials Science

Bi-aryl compounds with polar functional groups can exhibit interesting photophysical properties, making them potentially useful in the development of organic light-emitting diodes (OLEDs) or other organic electronic materials. The combination of the electron-withdrawing cyano group and the conjugated bi-aryl system in this compound could lead to unique electronic and optical properties.

Conclusion

This compound is a molecule with significant potential, primarily as a building block in the synthesis of novel therapeutic agents. While a detailed experimental characterization is not yet available in the public domain, established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, provide a clear path to its preparation. The known biological activities of the 2-aryl-3-cyanopyridine scaffold strongly suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery, particularly in the fields of oncology and neuroscience.

References

- Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

- Al-Ostath, A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6649.

- Wockel, S., et al. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- Kappe, C. O. (1972). Preparation of 3-cyanopyridine.

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.

- Mann, A., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163.

- Li, J., et al. (2009). The synthetic method of 3-cyanopyridine.

- Pike, V. W., et al. (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide.

- Brand, M., et al. (2003). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses.

- Gelbein, A. P., et al. (2008). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.

- Cladingboel, D. E. (2004). Process for the preparation of 2-cyanopyridines.

- Islam, S. M., et al. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.

- Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines.

- Ismail, M. M. F., et al. (2021). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.

- R Discovery. (n.d.). Ethyl Analogue Research Articles.

- Mann, A., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.

- Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses.

- Wang, J., et al. (2011). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

- ChemicalBook. (n.d.).

- D'Auria, M., et al. (2021). Nature-Inspired Molecules as Inhibitors in Drug Discovery. PMC.

- Ranu, B. C., et al. (2002).

- Katritzky, A. R., et al. (2005).

- Sivanandhan, M., et al. (2024). 2-Amino-3-cyanopyridine-related analogues.

- Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-545.

- Li, G., & Wang, Y. (2022). Preparation method of 2-chloro-3-cyanopyridine.

- Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra.

- Patel, P. R., et al. (2015). Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof.

- CIBTech. (n.d.).

- Plummer, E. L. (1980). Process for preparing cyanohydrin esters.

- Al-Ostath, A., et al. (2023).

- Beilstein Journals. (n.d.).

- Atanasov, A. G., et al. (2021).

- Eureka. (n.d.).

- MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)

- ChemicalBook. (n.d.).

- Molecules. (2023).

- ResearchGate. (n.d.). Ethyl 4-(3-butyrylthioureido)

- Balakrishnan, V., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2).

Sources

- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

ethyl 4-(3-cyanopyridin-2-yl)benzoate molecular structure

An In-depth Technical Guide to the Molecular Structure of Ethyl 4-(3-cyanopyridin-2-yl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation, predicted spectroscopic characteristics, and a detailed, field-proven synthetic protocol for this biaryl compound. The guide emphasizes the causality behind experimental choices, grounding its claims in authoritative references to ensure scientific integrity. Visualizations of the molecular structure and a representative synthetic workflow are provided to facilitate a deeper understanding of this compound's significance in medicinal chemistry and materials science.

Introduction: The Significance of Biaryl Scaffolds

Biaryl and hetero-biaryl structures are privileged motifs in modern chemistry, forming the backbone of numerous pharmaceuticals, functional materials, and agrochemicals.[1] The carbon-carbon bond that links two aromatic rings provides a semi-rigid scaffold that can effectively orient functional groups in three-dimensional space, enabling precise interactions with biological targets. The specific combination of a pyridine ring and a substituted benzene ring, as seen in this compound, is of particular interest. The pyridine moiety can participate in hydrogen bonding and metal coordination, while the cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification.[2] This guide will explore the core structural and chemical attributes of this compound, a representative of this important class of molecules.

Molecular Structure & Physicochemical Properties

The structural identity of a compound is the foundation upon which all chemical and biological investigations are built. This section details the precise architecture and key properties of this compound.

Structural Elucidation

The IUPAC name, this compound, defines its structure unambiguously. It consists of a central ethyl benzoate core. The benzene ring of this core is substituted at the para-position (position 4) with a pyridinyl group. This substituent is specifically a 3-cyanopyridin-2-yl group, meaning the pyridine ring is attached to the benzene ring at its C2 position and bears a cyano (-C≡N) group at its C3 position. The connection between the two aromatic rings is a pivotal C-C single bond.

Diagram 1: Molecular Structure of this compound

Caption: Connectivity of this compound.

Physicochemical Properties

A summary of the key identifiers and properties of the molecule is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1208081-99-5 | [3][4] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 252.27 g/mol | [4] |

| SMILES | O=C(OCC)C1=CC=C(C2=NC=CC=C2C#N)C=C1 | [4] |

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Ethyl Group: A triplet integrating to 3 protons (CH₃) around δ 1.4 ppm and a quartet integrating to 2 protons (CH₂) around δ 4.4 ppm.

-

Benzoate Ring: The protons on the benzene ring will appear as two distinct doublets in the aromatic region (δ 7.5-8.2 ppm), each integrating to 2 protons, characteristic of a 1,4-disubstituted pattern.

-

Pyridine Ring: Three protons on the pyridine ring will appear as distinct doublet of doublets (dd) or multiplets in the aromatic region (δ 7.5-9.0 ppm), with chemical shifts influenced by the electron-withdrawing cyano group and the ring nitrogen.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the carbon skeleton.

-

Ethyl Group: Two signals in the aliphatic region: the CH₃ carbon around δ 14 ppm and the CH₂ carbon around δ 61 ppm.[5]

-

Ester Carbonyl: A signal in the downfield region, typically around δ 165-167 ppm.[5]

-

Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon attached to the cyano group (C3 of pyridine) and the cyano carbon itself will have characteristic shifts (around δ 110-120 ppm for the nitrile and lower field for the attached ring carbon).[6] The two carbons forming the biaryl C-C bond will also be identifiable in this region.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Molecular Ion: Under electrospray ionization (ESI) conditions, the primary ion observed would be the protonated molecule [M+H]⁺ with a calculated m/z of approximately 253.0977.

-

Key Fragments: Common fragmentation pathways would likely include the loss of the ethoxy radical (•OCH₂CH₃) or neutral loss of ethene (CH₂=CH₂) from the ester, leading to significant fragment ions.

A Validated Synthetic Strategy

The creation of the C-C bond between the pyridine and benzene rings is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most robust method for this transformation due to its high functional group tolerance and excellent yields.[7][8]

Retrosynthetic Rationale

The target molecule can be disconnected at the biaryl C-C bond. This leads to two potential precursor pairs for a Suzuki coupling:

-

(4-(ethoxycarbonyl)phenyl)boronic acid and 2-halo-3-cyanopyridine.

-

Ethyl 4-halobenzoate and (3-cyanopyridin-2-yl)boronic acid.

The first approach is often preferred as arylboronic acids are generally stable and many are commercially available, and chloropyridines are economical starting materials.[1]

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a robust starting point and may be optimized for scale and specific laboratory conditions.

-

Vessel Preparation: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 equivalents), 2-chloro-3-cyanopyridine (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Causality: An oven-dried flask under an inert atmosphere is critical to prevent the deactivation of the palladium catalyst and hydrolysis of the boronic ester. The excess boronic ester ensures complete consumption of the limiting halide. The base is essential for the transmetalation step of the catalytic cycle.[9]

-

-

Inerting: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be sparged with the inert gas for another 10 minutes.

-

Causality: Dioxane is an excellent solvent for the organic reagents, while the presence of water aids in dissolving the inorganic base and facilitates the catalytic cycle. Sparging removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

-

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01-0.05 equivalents), to the flask under a positive flow of inert gas.

-

Causality: Pd(dppf)Cl₂ is a highly efficient and robust pre-catalyst for cross-coupling reactions involving less reactive chlorides. The ferrocene-based ligand (dppf) promotes the necessary oxidative addition and reductive elimination steps.[9]

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Validation: The pure fractions, as identified by TLC, are combined and concentrated to yield the final product. The structure and purity should be confirmed using the spectroscopic methods outlined in Section 3.0.

Significance in Drug Discovery

The structural motifs within this compound are relevant to drug design.

-

Protein Kinase Inhibition: Many small-molecule kinase inhibitors utilize a substituted pyridine or similar heterocycle as a "hinge-binding" element, forming critical hydrogen bonds within the ATP-binding pocket of the enzyme. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.[2]

-

Metabolic Stability and Bioavailability: The ethyl ester is a common prodrug moiety. It can be hydrolyzed in vivo by esterase enzymes to reveal a carboxylic acid, which may be the active form of the drug, potentially improving oral bioavailability.

-

Scaffold for Library Synthesis: The biaryl core serves as a rigid and reliable scaffold. The cyano and ester groups provide reactive handles for the synthesis of a diverse library of analogues to explore structure-activity relationships (SAR) in a drug discovery campaign.[10]

Conclusion

This compound is a hetero-biaryl compound whose structure is defined by a C-C bond linking a 3-cyanopyridine unit to an ethyl benzoate unit. Its architecture is best confirmed through a combination of NMR and mass spectrometry. The most efficient and reliable synthetic route to this and similar structures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The constituent functional groups and the overall biaryl scaffold make this molecule and its derivatives promising candidates for investigation in medicinal chemistry, particularly in the development of targeted therapeutics.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.

- National Center for Biotechnology Information. (n.d.). Ethyl 4-cyanobenzoate. PubChem.

- Arctom Scientific. (n.d.). This compound.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- Parchem. (n.d.). 4-(3-Cyano-pyridin-2-yl)-benzoic acid ethyl ester.

- National Center for Biotechnology Information. (n.d.). Ethyl 4-(oxaziridin-2-yl)benzoate. PubChem.

- National Center for Biotechnology Information. (n.d.). Ethyl 4-ethylbenzoate. PubChem.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.

- Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.

- Wikipedia. (n.d.). Suzuki reaction.

- Cheméo. (n.d.). Chemical Properties of Ethyl 4-cyanobenzoate (CAS 7153-22-2).

- Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...

- ResearchGate. (n.d.). Formation and destruction of ethyl 2-(3-(5-cyanopyridin-2-yl)ureido)benzoate 4b under the reaction conditions.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Al-blewi, F. F., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. MDPI.

- Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. parchem.com [parchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: A Proposed Mechanism of Action - Phosphodiesterase 4 (PDE4) Inhibition

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 4-(3-cyanopyridin-2-yl)benzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. While the precise biological target of this compound is not yet fully characterized in publicly available literature, its structural motifs—a cyanopyridine core and a benzoate group—are present in compounds with known biological activities, including anti-inflammatory and anti-proliferative effects.[1][2] This document outlines a proposed mechanism centered on phosphodiesterase 4 (PDE4) inhibition, a target consistent with the anti-inflammatory potential of related pyridine derivatives, and presents a detailed experimental roadmap for its validation.

The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] Notably, the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), is a well-established strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[3][4] An increase in intracellular cAMP levels leads to the suppression of pro-inflammatory mediators.[5]

We hypothesize that this compound functions as a PDE4 inhibitor. This hypothesis is based on the established anti-inflammatory potential of related pyridine-containing compounds and provides a testable framework for elucidating its mechanism of action. The following sections detail the experimental procedures required to systematically investigate this proposed mechanism.

Part 2: Experimental Validation Workflow

A multi-step experimental approach is essential to validate the proposed mechanism of action. This workflow begins with direct enzyme inhibition assays, progresses to cell-based functional assays, and includes broader screening to ensure target selectivity.

In Vitro Phosphodiesterase Inhibition Assays

The initial step is to determine if this compound directly inhibits PDE enzymes. A panel of recombinant human PDE enzymes should be used to assess both potency and selectivity.

Protocol: PDE Inhibition Assay (Luminescence-based)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Serially dilute the compound in assay buffer to create a concentration gradient (e.g., from 100 µM to 1 pM). Include a DMSO-only control.

-

Prepare a solution of recombinant human PDE4D enzyme in assay buffer.

-

Prepare a solution of cAMP substrate.

-

Rolipram, a known selective PDE4 inhibitor, should be used as a positive control.[3]

-

-

Assay Procedure:

-

Add 5 µL of the diluted compound or control to the wells of a 384-well white plate.

-

Add 10 µL of the PDE4D enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the cAMP substrate solution. Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining cAMP by adding a detection reagent (e.g., Promega's PDE-Glo™ Phosphodiesterase Assay).

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Table 1: Hypothetical PDE Inhibition Profile

| Enzyme | This compound IC50 (nM) | Rolipram IC50 (nM) |

| PDE4A | 150 | 100 |

| PDE4B | 95 | 50 |

| PDE4C | 200 | 120 |

| PDE4D | 80 | 40 |

| PDE3A | >10,000 | >10,000 |

| PDE5A | >10,000 | >10,000 |

Cell-Based Measurement of Intracellular cAMP

To confirm that the compound can penetrate cell membranes and engage its target in a cellular context, its effect on intracellular cAMP levels should be measured.

Protocol: HTRF cAMP Assay in HEK293 Cells

-

Cell Culture:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Seed 5,000 cells per well in a 384-well plate and incubate overnight.

-

-

Compound Treatment:

-

Remove the culture medium and replace it with stimulation buffer containing a serial dilution of this compound.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Stimulation and Lysis:

-

Add a sub-maximal concentration of forskolin (an adenylate cyclase activator) to all wells except the negative control.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells by adding the HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

-

Data Acquisition and Analysis:

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader.

-

Calculate the EC50 value for the increase in cAMP levels.

-

Downstream Functional Assays: Cytokine Release

A key functional consequence of PDE4 inhibition in immune cells is the suppression of pro-inflammatory cytokine production.

Protocol: TNF-α Release Assay in LPS-stimulated PBMCs

-

Isolation of PBMCs:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

-

Cell Treatment:

-

Pre-treat the PBMCs with various concentrations of this compound for 1 hour.

-

-

Stimulation and Cytokine Measurement:

-

Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 18 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α release for each compound concentration.

-

Determine the IC50 value for the inhibition of TNF-α release.

-

Target Selectivity Profiling

To ensure that the observed biological effects are due to the inhibition of the proposed target, broader selectivity screening is crucial. Given that pyridine moieties are also found in kinase inhibitors, a kinase panel screen is a necessary step to de-risk off-target effects.[2]

Protocol: Kinase and PDE Panel Screening

-

Kinase Panel:

-

Submit this compound for screening against a broad panel of kinases (e.g., Eurofins' KinaseProfiler™) at a fixed concentration (e.g., 10 µM).

-

Follow up on any significant hits (>50% inhibition) with full IC50 determination.

-

-

Comprehensive PDE Panel:

-

If not done in the initial screen, test the compound against all 11 families of phosphodiesterases to confirm selectivity for PDE4.[6]

-

Part 3: Concluding Remarks

The proposed mechanism of action of this compound as a PDE4 inhibitor provides a solid and testable hypothesis. The experimental workflow detailed in this guide offers a systematic approach to validate this mechanism, from direct enzyme inhibition to cellular and functional consequences. Successful execution of these protocols will not only elucidate the primary mechanism of action but also provide critical data on the compound's potency, selectivity, and potential therapeutic applications. This structured approach is fundamental in the early stages of drug discovery and development, ensuring a thorough understanding of a compound's biological activity.

References

-

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - NCBI. (2013). National Center for Biotechnology Information. [Link]

-

Formation and destruction of ethyl 2-(3-(5-cyanopyridin-2-yl)ureido)benzoate 4b under the reaction conditions. - ResearchGate. (n.d.). ResearchGate. [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. (2022). MDPI. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. (2023). National Center for Biotechnology Information. [Link]

-

Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity - MDPI. (2023). MDPI. [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. (2024). National Center for Biotechnology Information. [Link]

-

Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates - ResearchGate. (2017). ResearchGate. [Link]

-

In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - NIH. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate - PubMed. (1993). National Center for Biotechnology Information. [Link]

-

Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4) - PubMed. (2000). National Center for Biotechnology Information. [Link]

-

The next generation of PDE4 inhibitors - PubMed. (2000). National Center for Biotechnology Information. [Link]

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (2025). National Center for Biotechnology Information. [Link]

-

Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate - ResearchGate. (2025). ResearchGate. [Link]

-

Phosphodiesterase inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

-

PDE4D: A Multipurpose Pharmacological Target - MDPI. (2023). MDPI. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023). Preprints.org. [Link]

Sources

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PDE4D: A Multipurpose Pharmacological Target | MDPI [mdpi.com]

- 6. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

The Architecture of Discovery: A Technical Guide to the Synthesis and Application of Novel Cyanopyridine Derivatives

This guide provides an in-depth exploration of the discovery and synthesis of novel cyanopyridine derivatives, tailored for researchers, scientists, and professionals in drug development. We will navigate the synthetic landscape of these versatile scaffolds, elucidate the rationale behind methodological choices, and explore their burgeoning significance in medicinal chemistry.

Introduction: The Enduring Appeal of the Cyanopyridine Scaffold

Cyanopyridines, heterocyclic compounds featuring a pyridine ring substituted with a cyano group, represent a cornerstone in modern medicinal chemistry.[1][2] The unique electronic properties conferred by the electron-withdrawing nitrile group, coupled with the inherent biological relevance of the pyridine nucleus, make these derivatives privileged scaffolds in the design of therapeutic agents.[3][4] Their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities, underscore their therapeutic potential.[5][6][7] This guide will provide a comprehensive overview of the synthetic strategies employed to access these valuable compounds and the logic that underpins their development.

Core Synthetic Strategies: From Classic Condensations to Modern Catalysis

The synthesis of cyanopyridine derivatives is a rich and evolving field, with several robust methods at the disposal of the synthetic chemist. The choice of a particular synthetic route is often dictated by the desired substitution pattern, scalability, and atom economy.

The Guareschi-Thorpe Condensation: A Time-Honored Approach

One of the most established methods for the synthesis of 2-hydroxypyridine-3-carbonitriles (which exist in tautomeric equilibrium with 2-pyridones) is the Guareschi-Thorpe condensation.[8][9][10] This multicomponent reaction typically involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a cyanoacetamide or an alkyl cyanoacetate in the presence of a base.[8][9]

The elegance of this reaction lies in its ability to construct the substituted pyridine ring in a single, convergent step. The mechanism, a cascade of condensation and cyclization reactions, is a testament to the efficiency of multicomponent strategies in heterocyclic synthesis.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of 2-Hydroxy-6-methyl-4-phenyl-nicotinonitrile [8][9][11]

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve ethyl cyanoacetate (10 mmol) and ethyl acetoacetate (10 mmol) in 20 mL of an aqueous solution of ammonium carbonate (20 mmol).

-

Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heating and Monitoring: Heat the reaction mixture to 80°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up and Isolation: Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature. The product will often precipitate from the reaction medium.[8][9] Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the crude product can be recrystallized from ethanol to afford the pure 2-hydroxy-6-methyl-4-phenyl-nicotinonitrile.

Causality Behind Experimental Choices:

-

Ammonium Carbonate: This reagent serves a dual purpose, acting as both the nitrogen source for the pyridine ring and as a mild base to promote the condensation reactions.[8][9] Its use in an aqueous medium represents a green and eco-friendly approach to this classical transformation.[8][9][11]

-

Aqueous Medium: Water as a solvent is not only environmentally benign but also facilitates the precipitation of the product, simplifying the work-up procedure.[8][9]

-

Temperature: The reaction is heated to provide the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

Modern Synthetic Approaches: Expanding the Chemical Space

While classical methods remain valuable, the quest for greater efficiency, diversity, and milder reaction conditions has driven the development of novel synthetic strategies.

Catalytic Ammoxidation of Alkylpyridines:

A prominent industrial method for the synthesis of simple cyanopyridines is the vapor-phase ammoxidation of methylpyridines (picolines).[12][13][14] This process involves the reaction of a methylpyridine with ammonia and oxygen over a solid-state catalyst at high temperatures.[12][13][15]

Generalized Industrial Protocol: Synthesis of 4-Cyanopyridine [13]

-

Feed Preparation: 4-methylpyridine and ammonia are vaporized and preheated to approximately 180-330°C.[13]

-

Mixing: The preheated vapors are mixed with air in a specific molar ratio (e.g., 1:1.5-5.5:15-30 of methylpyridine:ammonia:air).[12]

-

Catalytic Conversion: The gaseous mixture is passed through a fixed-bed reactor containing a catalyst, typically a mixture of metal oxides (e.g., V, Ti, Sb oxides).[15] The reaction temperature is maintained between 320-450°C.[12][13]

-

Product Isolation: The reaction effluent is cooled and condensed to separate the crude 4-cyanopyridine. Further purification is achieved through distillation under reduced pressure.[12]

Multi-component Reactions (MCRs): A Paradigm of Efficiency

MCRs have emerged as a powerful tool for the rapid generation of molecular complexity from simple starting materials. One-pot syntheses of highly substituted cyanopyridines are frequently reported, often employing a catalyst to drive the reaction.[16]

Experimental Protocol: One-Pot Synthesis of Novel 3-Cyanopyridine Derivatives [16]

-

Reaction Mixture: In a round-bottom flask, combine an appropriate arylidene (1 mmol), ammonium acetate (1.5 mmol), and a methylaryl/heterylketone (1 mmol) in ethanol (10 mL).

-

Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry to obtain the pure cyanopyridine derivative.

The Role of Cyanopyridines in Drug Discovery: A Structure-Activity Relationship (SAR) Perspective

The true value of novel cyanopyridine derivatives is realized in their biological applications. The nitrile group can act as a hydrogen bond acceptor, a dipole, or a reactive handle for further functionalization, making it a key pharmacophoric element.

Cyanopyridines as Kinase Inhibitors

A significant body of research has focused on the development of cyanopyridine derivatives as kinase inhibitors for cancer therapy.[5][17][18] For example, novel 3-cyanopyridine derivatives have been synthesized and evaluated as PIM-1 kinase inhibitors, demonstrating potent anti-proliferative activity against various cancer cell lines.[16][17]

Structure-Activity Relationship Insights:

-

Substitution at the 4- and 6-positions: The nature of the substituents at these positions significantly influences the inhibitory potency. Aromatic and heteroaromatic groups are often well-tolerated and can engage in key interactions within the ATP-binding pocket of the target kinase.[19][20]

-

The Cyano Group: The nitrile functionality is often crucial for activity, participating in hydrogen bonding interactions with the hinge region of the kinase.[19]

-

The Pyridine Nitrogen: The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor, further anchoring the molecule in the active site.

| Compound Series | Key Structural Feature | Biological Activity | Reference |

| Cyanopyridones | Aryl-shifted analogues | Antitubercular activity | [19][20] |

| 2-Amino Cyanopyridines | Varied aryl substituents | PIM-1 kinase inhibition | [17] |

| 3-Cyanopyridines | Fused ring systems | Antibacterial activity | [21] |

Cyanopyridines in Antimicrobial Drug Discovery

The cyanopyridine scaffold has also been exploited in the development of novel antimicrobial agents. For instance, cyanopyridone-based compounds have shown promising activity against Mycobacterium tuberculosis.[19][20] The SAR studies in this context have revealed that the cyanopyridone moiety and a sulfoxide group were critical for antimycobacterial activity.[19]

Conclusion and Future Directions

The cyanopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies for accessing these compounds are well-established and continue to evolve towards greater efficiency and sustainability. The diverse biological activities exhibited by cyanopyridine derivatives, coupled with their amenability to structural modification, ensure their continued prominence in the field of drug discovery. Future research will likely focus on the development of more selective and potent inhibitors for a range of therapeutic targets, as well as the exploration of novel applications in areas such as materials science and agrochemicals.[22]

References

-

A review: Biological activities of novel cyanopyridine derivatives - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]